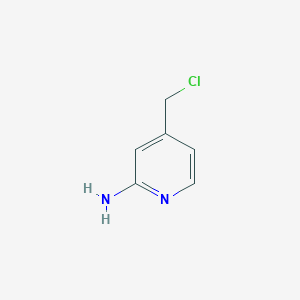

4-(Chloromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQVXDAUNCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668236 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872706-97-3 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)pyridin-2-amine chemical properties

An In-depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine

This guide provides a comprehensive technical overview of this compound (CAS No: 872706-97-3), a pivotal bifunctional reagent in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and handling of this versatile building block. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

This compound is a heterocyclic organic compound featuring a pyridine core substituted with a reactive chloromethyl group at the 4-position and an amino group at the 2-position.[1] This unique arrangement of a potent electrophilic site (the chloromethyl group) and a nucleophilic/directing group (the amino group) makes it an invaluable intermediate for constructing more complex molecular architectures.[1] Its primary utility lies in its ability to introduce the 2-aminopyridin-4-ylmethyl moiety, a common scaffold in a variety of biologically active compounds and pharmaceutical candidates.[2][3][4]

The chloromethyl group serves as a highly reactive handle for nucleophilic substitution, while the 2-amino group influences the electronic properties of the pyridine ring and provides a site for further functionalization. This dual functionality allows for sequential and controlled synthetic transformations, making it a strategic asset in multi-step synthesis projects aimed at novel drug discovery.

Sources

Introduction: A Bifunctional Scaffold of Strategic Importance

An In-Depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine (CAS No. 872706-97-3)

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique reactivity profile, and its strategic applications in modern pharmaceutical design.

This compound, identified by CAS Number 872706-97-3, is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its utility is anchored in its bifunctional nature, featuring a nucleophilic 2-amino group and a highly reactive electrophilic 4-(chloromethyl) group. This unique arrangement allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex molecular architectures, particularly within the realm of kinase inhibitor development.[3][4][5]

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, prized for its ability to form critical hydrogen bond interactions with protein targets. The chloromethyl group, conversely, serves as a versatile chemical handle, enabling covalent linkage to other molecular fragments through nucleophilic substitution reactions.[1] This guide will dissect the synthesis, reactivity, and application of this compound, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| CAS Number | 872706-97-3 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2][6] |

| Molecular Weight | 142.59 g/mol | [2][6] |

| Appearance | Solid (form may vary) | N/A |

| Density (Calculated) | 1.265 g/cm³ | [1] |

| Solubility (Calculated) | 16 g/L at 25°C | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Spectroscopic Characterization (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Notes |

| ¹H NMR | ~8.0-8.2 | d | 1H (H6) | Proton adjacent to the ring nitrogen. |

| ~6.5-6.7 | d | 1H (H5) | Aromatic proton adjacent to the chloromethyl group. | |

| ~6.4-6.6 | s | 1H (H3) | Aromatic proton between the two functional groups. | |

| ~5.8-6.0 | br s | 2H (NH₂) | Broad singlet for the amine protons; may exchange with D₂O. | |

| ~4.5-4.7 | s | 2H (CH₂) | Singlet for the chloromethyl protons. | |

| ¹³C NMR | ~160 | C | C2 | Carbon bearing the amino group. |

| ~153 | C | C4 | Carbon bearing the chloromethyl group. | |

| ~148 | CH | C6 | Aromatic methine carbon. | |

| ~110 | CH | C5 | Aromatic methine carbon. | |

| ~106 | CH | C3 | Aromatic methine carbon. | |

| ~45 | CH₂ | CH₂Cl | Chloromethyl carbon. |

Synthesis and Manufacturing Workflows

The synthesis of this compound is not trivial. Direct chloromethylation of 2-aminopyridine is synthetically challenging due to the powerful activating and directing effects of the amino group, which favor substitution at the C3 and C5 positions and risk N-alkylation.[1] Therefore, multi-step, regioselective strategies are employed. The most logical and prevalent approach involves the chlorination of a pre-functionalized precursor.

Primary Synthetic Pathway: From Alcohol Precursor

This robust two-step pathway begins with the synthesis of (2-aminopyridin-4-yl)methanol, which is subsequently chlorinated to yield the final product.

Workflow 1: Synthesis of (2-Aminopyridin-4-yl)methanol (1)

The first stage involves the reduction of the ester group of Methyl 2-aminoisonicotinate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the efficient reduction of the ester to the primary alcohol.

-

Causality: Anhydrous THF is a critical solvent choice as it is inert to LiAlH₄ and effectively solubilizes the reactants. The reaction is performed under reflux to ensure it proceeds to completion.[7][8] The subsequent quench with water must be performed with extreme caution due to the violent reaction of excess LiAlH₄ with protic sources.

-

Step-by-Step Protocol:

-

Suspend lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl 2-aminoisonicotinate (1.0 eq) in anhydrous THF to the stirred suspension, maintaining the temperature below 10°C.[7][8]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting solid aluminum salts and wash thoroughly with THF.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.[7][8]

-

Workflow 2: Chlorination of (2-Aminopyridin-4-yl)methanol (2)

The conversion of the primary alcohol to the target chloromethyl compound is typically achieved using thionyl chloride (SOCl₂). This reagent is highly effective for converting alcohols to alkyl chlorides.

-

Causality: The reaction is initiated at 0°C to control the initial exothermic reaction between the alcohol and thionyl chloride. Dichloromethane (DCM) is a common solvent as it is inert and allows for easy workup. The formation of HCl and SO₂ as byproducts necessitates performing the reaction in a well-ventilated fume hood.

-

Step-by-Step Protocol:

-

Dissolve (2-aminopyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add thionyl chloride (1.1-1.3 eq) dropwise to the stirred solution.[9]

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate to neutralize excess acid.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target compound.

-

Reactivity Profile and Mechanistic Insights

The synthetic value of this compound stems from the distinct and predictable reactivity of its two functional groups. This allows chemists to use it as a modular building block.

-

2-Amino Group (Nucleophile): This primary amine acts as a potent nucleophile and a base. It readily participates in reactions such as acylation, sulfonylation, and reductive amination. In the context of the pyridine ring, it is a strong activating group for electrophilic aromatic substitution.

-

4-Chloromethyl Group (Electrophile): The chloromethyl group is the molecule's primary connection point. The carbon atom is electrophilic and highly susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). The reaction typically proceeds via an Sₙ2 mechanism, where the chloride ion is displaced. This reactivity is the cornerstone of its use in fragment-based drug discovery, allowing the 2-aminopyridine "warhead" to be attached to various molecular scaffolds.[1]

Core Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This compound provides a direct and efficient route to incorporate this key pharmacophore.

A Cornerstone for Kinase Inhibitor Synthesis

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 2-aminopyridine core can mimic the adenine of ATP, forming crucial hydrogen bonds in the hinge region of the kinase active site.

The molecule serves as a key intermediate in the synthesis of inhibitors for a range of important kinase targets and other enzymes.

| Target Class | Significance | Example Reference |

| PI3K/mTOR | Central regulators of cell growth, proliferation, and survival; key targets in oncology. | [3] |

| FLT3/Aurora Kinase | FLT3 mutations are common in Acute Myeloid Leukemia (AML); Aurora kinases are involved in mitosis. | [4] |

| DNA-PK | Critical for DNA double-strand break repair; inhibition can sensitize cancer cells to radiation. | [5] |

| Rho Kinase (ROCK) | Involved in regulating cell shape and motility; implicated in neuronal regeneration and cardiovascular disease. | [10] |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme involved in inflammatory processes; a target for inflammatory diseases. | [11][12][13] |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The information below is synthesized from safety data for structurally related chloromethylpyridines.[14][15][16][17]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[14]

-

Avoid formation of dust and aerosols. Use non-sparking tools.[14]

-

Wash hands thoroughly after handling.

-

-

Storage Guidelines:

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined, yet orthogonal, reactivity allows for its precise incorporation into complex molecular scaffolds. A comprehensive understanding of its synthesis from readily available precursors, its predictable reactivity, and its proper handling are essential for leveraging its full potential. As the demand for novel and selective kinase inhibitors continues to grow, the importance of pivotal building blocks like this compound in accelerating the drug discovery process is set to increase.

References

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - ChemicalBook.

- 2-(Chloromethyl)pyridine - Safety Data Sheet - ChemicalBook.

- (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 - ChemicalBook.

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate.

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate.

- 872706-97-3|this compound|BLD Pharm.

- This compound|CAS 872706-97-3 - Benchchem.

- This compound | C6H7ClN2 | CID 45108208 - PubChem.

- This compound HYDROCHLORIDE | Chemsrc.

- CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals.

- 1186663-31-9|2-Amino-4-(chloromethyl)pyridine Hydrochloride|BLD Pharm.

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.

- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed.

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.

- (4-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 22727148 - PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7ClN2 | CID 45108208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 872706-97-3|this compound|BLD Pharm [bldpharm.com]

- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL | 105250-17-7 [chemicalbook.com]

- 9. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. (4-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 22727148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

4-(Chloromethyl)pyridin-2-amine molecular structure and IUPAC name

An In-Depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine: A Versatile Bifunctional Building Block

Executive Summary

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, renders it a highly versatile bifunctional intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, reactivity, and applications, with a focus on its role in the synthesis of complex, biologically active molecules. Authored from the perspective of a Senior Application Scientist, this document synthesizes established data with practical insights, offering researchers and drug development professionals a foundational resource for leveraging this valuable chemical building block.

Molecular Identity and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its identity and physical characteristics. This compound is systematically named and characterized by several key identifiers.

1.1. IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its structure consists of a pyridine ring substituted at the 2-position with an amine group (-NH₂) and at the 4-position with a chloromethyl group (-CH₂Cl).

The strategic placement of these two functional groups is central to the molecule's reactivity. The amino group can act as a nucleophile or a directing group, while the chloromethyl group serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions.[2]

Caption: Molecular structure and key identifiers of this compound.

1.2. Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |

| Molecular Weight | 142.58 g/mol | [1][3] |

| CAS Number | 872706-97-3 | [1] |

| Appearance | Off-white to yellow solid | [4] |

| Solubility | Sparingly soluble in water (16 g/L at 25°C) | [2] |

| InChI | InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | [1][2] |

| Canonical SMILES | C1=CN=C(N=C1CCl)N | [1] |

| Storage Temperature | 2-8°C, under inert gas | [4][5][6] |

Synthesis, Reactivity, and Strategic Utility

The synthetic value of this compound lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.

2.1. Core Reactivity

-

Electrophilic Site (-CH₂Cl): The chloromethyl group is an excellent electrophile. The carbon atom is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), displacing the chloride ion. This Sₙ2 reaction is the primary mechanism for incorporating the 2-aminopyridyl-4-methyl moiety into larger molecular frameworks.[2] The choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is often preferred to facilitate this type of reaction while avoiding solvolysis.

-

Nucleophilic Site (-NH₂): The 2-amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation. It can also be used to direct further electrophilic substitution on the pyridine ring, although the ring is generally electron-deficient.

2.2. General Synthetic Pathways

While multiple proprietary synthesis routes exist, a common strategy for related compounds involves the functionalization of a readily available pyridine derivative. For instance, a plausible route could start from 4-methyl-2-nitropyridine. The methyl group can be halogenated to a chloromethyl group, followed by the reduction of the nitro group to the desired amine. A generalized workflow illustrating the strategic value of this intermediate is shown below.

Caption: Synthetic utility workflow of this compound.

Applications in Drug Discovery

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key intermediate for introducing this scaffold, enabling the synthesis of compounds targeting a wide array of biological systems.[7] Its application is particularly notable in the development of kinase inhibitors, where the 2-aminopyridine can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[8]

The reactive chloromethyl handle allows for the straightforward attachment of this key fragment to other parts of a drug candidate, making it an invaluable tool in lead optimization and the construction of compound libraries for high-throughput screening.[9]

Exemplary Experimental Protocol: Nucleophilic Substitution

This section provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction, a common application for this intermediate.

Objective: To synthesize N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Causality Statement: This protocol demonstrates the chemoselective reactivity of the chloromethyl group. A weak base (K₂CO₃) is used to scavenge the HCl byproduct without deprotonating the aniline nucleophile excessively, which would reduce its reactivity. DMF is chosen as the solvent for its ability to dissolve the reactants and its high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

4-Aminobenzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF. Stir until fully dissolved.

-

Addition of Reagents: Add 4-aminobenzylamine followed by anhydrous potassium carbonate to the stirring solution.

-

Scientist's Note: The base is added to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophiles.

-

-

Heating: Heat the reaction mixture to 60-70°C.

-

Scientist's Note: Moderate heating increases the reaction rate. Progress should be monitored to avoid side product formation.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-8 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x volumes). c. Combine the organic layers and wash with brine to remove residual DMF. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield the desired N-benzyl-4-((2-aminopyridin-4-yl)methyl)aniline.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. It is classified as a hazardous substance.

5.1. Hazard Identification

The compound is generally associated with the following hazards based on data from related aminopyridine and chloromethyl compounds.[10][11][12]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[11] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[11][12] |

| Aquatic Hazard | none | (none) | H412: Harmful to aquatic life with long lasting effects.[11] |

5.2. Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12] Recommended storage is at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent degradation.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and moisture.

Conclusion

This compound stands out as a valuable and versatile building block for chemical synthesis. Its bifunctional nature provides a reliable platform for constructing complex molecular architectures, particularly within the realm of drug discovery. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential in the development of novel therapeutics and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound HYDROCHLORIDE. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Kumar, V. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. (2020). [Link]

-

Ogo, T. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. (2021). [Link]

-

Chen, P. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules. (2012). [Link]

-

Wang, S. et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. J Med Chem. (2017). [Link]

Sources

- 1. This compound | C6H7ClN2 | CID 45108208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-4-(chloromethyl)pyridine Hydrochloride | 1186663-31-9 [chemicalbook.com]

- 5. 1186663-31-9|2-Amino-4-(chloromethyl)pyridine Hydrochloride|BLD Pharm [bldpharm.com]

- 6. 872706-97-3|this compound|BLD Pharm [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-Amino-4-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications

Abstract: 2-Amino-4-(chloromethyl)pyridine, predominantly handled as its hydrochloride salt, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a nucleophilic amino group and a reactive electrophilic chloromethyl side chain on a pyridine scaffold, offers dual reactivity that is instrumental in the construction of complex molecular frameworks. This guide provides an in-depth examination of its physical and chemical properties, outlines a logical synthetic approach with detailed protocols, and explores its applications, particularly in the realm of drug discovery. The content is tailored for researchers, chemists, and professionals in pharmaceutical development, offering both foundational data and field-proven insights.

Introduction and Nomenclature

Overview and Significance

2-Amino-4-(chloromethyl)pyridine is a bifunctional reagent that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. The pyridine core is a privileged structure in pharmacology, appearing in numerous approved drugs.[1][2] The strategic placement of an amino group and a chloromethyl group allows for sequential, regioselective reactions, making it a valuable synthon for constructing libraries of compounds for structure-activity relationship (SAR) studies. Its primary utility lies in introducing the 2-aminopyridine moiety into target molecules, a common feature in compounds designed to interact with biological systems.

Chemical Identity

The compound is most commonly supplied and utilized as its hydrochloride salt to improve stability and handling.

| Identifier | Value | Source |

| Chemical Name | 2-Amino-4-(chloromethyl)pyridine hydrochloride | [3][4] |

| Synonyms | 4-(Chloromethyl)pyridin-2-amine hydrochloride | [4][5] |

| CAS Number | 1186663-31-9 | [3][6] |

| Molecular Formula | C₆H₈Cl₂N₂ | [3][6] |

| Molecular Weight | 179.05 g/mol | [3][6] |

| Canonical SMILES | NC1=NC=CC(CCl)=C1.[H]Cl | [7] |

| InChI Key | YFYBPPVXPGYHTE-UHFFFAOYSA-N | [4][5] |

Physical and Spectroscopic Properties

Summary of Physicochemical Properties

The hydrochloride salt is a solid under standard conditions, and its properties are summarized below.

| Property | Value | Notes | Source |

| Physical State | Solid | [6] | |

| Appearance | White to off-white powder | Typical appearance for similar compounds. | [8] |

| Melting Point | Not Available | Supplier data often lists N/A. | [6] |

| Boiling Point | Not Available | Decomposes upon strong heating. | [6] |

| Solubility | No specific data available | Similar chlorinated pyridines are slightly soluble in water, DMSO, and Methanol. | [8] |

| Storage | Store at 2-8°C, inert atmosphere, dark place | Recommended for maintaining chemical integrity. | [6][7] |

Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. While a comprehensive public database for this specific molecule is limited, the expected spectral characteristics can be reliably predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two benzylic protons of the chloromethyl group (-CH₂Cl), typically downfield due to the adjacent chlorine atom. The aromatic region will display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the amino and chloromethyl substituents. A broad singlet corresponding to the amino (-NH₂) protons would also be present, which may exchange with D₂O. Spectral data for the related 4-(chloromethyl)pyridine hydrochloride can be used as a reference.[9]

-

¹³C NMR: The carbon spectrum will show six distinct signals: one for the aliphatic -CH₂Cl carbon and five for the carbons of the pyridine ring. The chemical shifts will be influenced by the heteroatom and the substituents.

The IR spectrum provides confirmation of the key functional groups.[10]

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.[11]

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the chloromethyl group will be just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹.[11]

-

C=N and C=C Stretching: Vibrations from the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, confirming the presence of one chlorine atom in the parent free base. Key fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire chloromethyl radical (·CH₂Cl).[10]

Chemical Properties and Reactivity

The synthetic utility of 2-amino-4-(chloromethyl)pyridine stems from its two distinct reactive centers. The choice of reagents and reaction conditions allows for selective functionalization at either the chloromethyl group or the amino group.

Reactivity of the Chloromethyl Group

The chloromethyl group is a potent electrophilic site, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This reactivity is central to its application as a building block.

-

Mechanism: The carbon atom of the -CH₂Cl group is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form a new carbon-nucleophile bond and displace the chloride ion.

-

Causality in Experimental Design: This reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated if the nucleophile is neutral (e.g., R-NH₂ or R-SH). The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 mechanism by solvating the cation without strongly interacting with the nucleophile, thereby enhancing its reactivity.

Reactivity of the Amino Group

The 2-amino group behaves as a typical aromatic amine and is a strong nucleophile.

-

Acylation and Sulfonylation: It can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. A base is required to scavenge the acid byproduct.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be substituted in Sandmeyer-type reactions to introduce a variety of other functional groups.

Caption: Key reactive sites and common transformations of the molecule.

Stability and Storage Recommendations

As a hydrochloride salt, the compound exhibits improved stability over its free base form. However, it is still a reactive alkylating agent.

-

Stability: The compound is hygroscopic and sensitive to moisture and strong oxidizing agents.[12] Prolonged exposure to light and air should be avoided.

-

Storage: For long-term viability, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[6][7] This minimizes degradation from hydrolysis and oxidation.

Synthesis and Purification

Proposed Synthetic Pathway

The most direct conceptual route begins with 2-amino-4-methylpyridine. The critical step is the selective chlorination of the 4-methyl group without affecting the pyridine ring or the amino group. This is best achieved via a free-radical mechanism.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol: Side-Chain Chlorination

Expertise Behind the Choices: A free-radical pathway is chosen to selectively functionalize the benzylic-like methyl group. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are standard for this purpose.[13] An initiator (AIBN or benzoyl peroxide) is required to start the radical chain reaction. The reaction is run in an inert, non-polar solvent like carbon tetrachloride or chlorobenzene to prevent competitive reactions. The use of the hydrochloride salt of the starting material may be necessary to protect the amino group from reacting.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-4-methylpyridine (1.0 eq).

-

Solvent: Add an inert solvent (e.g., CCl₄, 10 mL per gram of starting material).

-

Reagents: Add the chlorinating agent (e.g., NCS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as the free base. For the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution until precipitation is complete. Collect the solid by filtration.

Purification and Characterization Workflow

Trustworthiness Through Validation: A multi-step validation process is crucial to confirm the identity and purity of the synthesized compound. Each step provides orthogonal data to build confidence in the final product.

Caption: Workflow for the purification and analytical validation.

Applications in Research and Development

Role as a Key Building Block in Medicinal Chemistry

Pyridine derivatives are integral to modern drug discovery.[1] 2-Amino-4-(chloromethyl)pyridine serves as a valuable scaffold for synthesizing molecules with potential therapeutic activities, including but not limited to kinase inhibitors, antivirals, and antibacterials. The presence of chlorine in drug candidates can enhance properties like metabolic stability and membrane permeability.[14]

Utility in the Synthesis of Covalent Probes and Inhibitors

The highly reactive chloromethyl group makes this compound an ideal precursor for developing targeted covalent inhibitors (TCIs).[15] In this application, the pyridine moiety acts as a recognition element that directs the molecule to the active site of a target protein (e.g., an enzyme). The chloromethyl group then acts as an electrophilic "warhead" that forms a permanent covalent bond with a nearby nucleophilic amino acid residue (such as cysteine), leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action in drug design.

Applications in Agrochemicals

Similar to pharmaceuticals, the pyridine scaffold is also prominent in modern agrochemicals. This intermediate can be used to synthesize novel herbicides, fungicides, and pesticides.[16] The biological activity can be fine-tuned by modifying the substituents at the amino and chloromethyl positions.

Safety and Handling

Hazard Identification

2-Amino-4-(chloromethyl)pyridine hydrochloride is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity (Oral, Inhaled) | GHS07 | Warning | H302: Harmful if swallowed. H332: Harmful if inhaled. | [6][17] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | [6][17] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [6][17] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. | [6][17] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12][18]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][19]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[12][18]

References

-

Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | 2-Amino-4-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(7), 269-271. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

Tradeindia. (n.d.). 4 Amino 2 Chloro Pyridine. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(1), 101666. Retrieved from [Link]

- Google Patents. (2010). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Krishnakumar, V., & John, X. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1076. Retrieved from [Link]

-

Singh, S. S., & Sengar, C. B. S. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 23(7), 269-271. Retrieved from [Link]

-

LookChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Retrieved from [Link]

-

Loba Chemie. (2016). Safety Data Sheet: 2-AMINO PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Reddy, G. S., et al. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 475-481. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Popiołek, Ł., & Kosik, I. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7249. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Examples of pyridine-containing bioactive molecules; (B) Pyridine substitution patterns in drugs. Retrieved from [Link]

- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-(chloromethyl)pyridine Hydrochloride | 1186663-31-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 1186663-31-9|2-Amino-4-(chloromethyl)pyridine Hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4 Amino 2 Chloro Pyridine at 22000.00 INR in Mumbai | Seema Biotech [tradeindia.com]

- 9. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. fishersci.com [fishersci.com]

- 13. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 17. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Characterization of 4-(Chloromethyl)pyridin-2-amine

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the versatile synthetic intermediate, 4-(Chloromethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by comparative analysis with structurally similar compounds. This approach ensures a robust and validated understanding of the molecule's spectroscopic signature.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol , is a bifunctional pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a nucleophilic 2-amino group and an electrophilic 4-chloromethyl group. This duality makes it a valuable building block for introducing the 2-aminopyridine moiety into more complex molecular architectures, a common scaffold in pharmacologically active compounds.

A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides the foundational spectroscopic knowledge for researchers working with this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like those of the amine group).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation & Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow from sample preparation to spectral analysis for NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show four distinct signals corresponding to the amine protons, the three aromatic protons on the pyridine ring, and the methylene protons of the chloromethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Analysis |

| H-α (Pyridine) | ~8.0 - 8.2 | Doublet (d) | 1H | Located ortho to the nitrogen, this proton is the most deshielded aromatic proton. |

| H-β (Pyridine) | ~6.7 - 6.9 | Doublet of doublets (dd) or Doublet (d) | 1H | Positioned between the nitrogen and the chloromethyl group. Its chemical shift will be influenced by both. |

| H-γ (Pyridine) | ~6.5 - 6.7 | Singlet (s) or Doublet (d) | 1H | This proton is adjacent to the electron-donating amino group, shifting it significantly upfield. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole effects and chemical exchange. |

| -CH₂Cl | ~4.5 - 4.7 | Singlet (s) | 2H | The electronegative chlorine atom deshields these protons. In the related compound 4-(chloromethyl)pyridine hydrochloride, this signal appears around 4.8 ppm.[3][4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Analysis |

| C2 (C-NH₂) | ~158 - 162 | The carbon atom directly attached to the amino group is significantly deshielded and is typically the most downfield of the ring carbons. |

| C6 (C-N) | ~148 - 152 | This carbon, ortho to the ring nitrogen, is also strongly deshielded. |

| C4 (C-CH₂Cl) | ~145 - 150 | The attachment of the chloromethyl group deshields this carbon. In 4-(chloromethyl)pyridine hydrochloride, the corresponding carbon appears around 150 ppm.[3][5] |

| C3/C5 (CH) | ~110 - 120 | These two aromatic methine carbons are expected in the typical aromatic region, shifted by the substituents. |

| -CH₂Cl | ~44 - 48 | The carbon of the chloromethyl group is found in the aliphatic region, deshielded by the attached chlorine. The corresponding signal in 4-(chloromethyl)pyridine hydrochloride is at ~44.5 ppm.[3][5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for confirming the presence of key functional groups within a molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting fine powder in a die under high pressure (8-10 tons) to form a transparent pellet.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from the N-H, C-H, C=N, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation & Comparative Analysis |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong | This pair of sharp to medium peaks is characteristic of a primary amine (-NH₂). The IR spectrum of the related 2-Amino-4-methylpyridine shows similar bands in this region. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on a pyridine ring. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the stretching of the C-H bonds in the -CH₂Cl group. |

| ~1640 - 1600 | N-H Bend (Scissoring) | Strong | A strong, sharp absorption characteristic of a primary amine. This can sometimes overlap with the C=C stretching region. |

| 1600 - 1450 | C=C and C=N Ring Stretching | Medium-Strong | A series of sharp bands characteristic of the pyridine ring vibrations. |

| ~800 - 700 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a "soft" ionization technique often used to observe the molecular ion with minimal fragmentation.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Predicted Mass Spectrum

Molecular Ion:

-

The exact mass of this compound (C₆H₇ClN₂) is 142.0298 g/mol .[1]

-

In a high-resolution mass spectrum (HRMS), observing a peak at or very near this m/z value would confirm the elemental composition.

-

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. There will be a peak at m/z 142 (for the ³⁵Cl isotope) and another peak at m/z 144 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.

Key Fragmentation Pathways (under EI):

-

Loss of Chlorine: A primary fragmentation pathway would be the loss of a chlorine radical to form a stable pyridyl-methyl carbocation.

-

[M]⁺˙ → [M - Cl]⁺ + Cl˙

-

This would result in a fragment ion at m/z 107.

-

-

Loss of the Chloromethyl Group: Cleavage of the C-C bond between the ring and the chloromethyl group.

-

[M]⁺˙ → [M - CH₂Cl]⁺ + ˙CH₂Cl

-

This would result in a fragment ion corresponding to 2-aminopyridine at m/z 93.

-

Molecular Fragmentation Diagram

Sources

- 1. Solved IR, 1H NMR and 13C NMR spectra are shown in | Chegg.com [chegg.com]

- 2. 2-Amino-4-(chloromethyl)pyridine Hydrochloride(1186663-31-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. Solved IR, 1H NMR and 13C NMR spectra are shown in organic | Chegg.com [chegg.com]

An In-depth Technical Guide to the Solubility Profile of 4-(Chloromethyl)pyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(Chloromethyl)pyridin-2-amine, a critical bifunctional intermediate in pharmaceutical and agrochemical synthesis. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a proactive, experimentally-driven approach. It outlines the foundational physicochemical principles governing the solubility of this molecule and presents detailed, field-proven protocols for its empirical determination in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound and Its Solubility

This compound is a valuable heterocyclic building block in organic synthesis. Its structure incorporates a reactive chloromethyl group, susceptible to nucleophilic substitution, and a 2-aminopyridine moiety, which can undergo a variety of chemical transformations. This dual functionality makes it a key precursor in the synthesis of a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a laboratory or industrial setting. A thorough understanding of its solubility profile is paramount for:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.

-

Process Development and Scale-up: Knowledge of solubility is crucial for designing robust and scalable synthetic routes, including crystallization and purification steps.

-

Formulation: For compounds intended for biological applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and efficacy.

This guide will provide the theoretical and practical tools necessary to establish a comprehensive solubility profile for this important intermediate.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces. The following properties of this compound provide a theoretical basis for predicting its solubility behavior.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₆H₇ClN₂ | [2] | Provides the elemental composition. |

| Molecular Weight | 142.58 g/mol | [2] | Influences the energy required to break the crystal lattice. |

| Calculated XLogP3 | 0.6 | [2] | A measure of lipophilicity. A low positive value suggests moderate polarity and potential solubility in both polar and some non-polar organic solvents. |

| Hydrogen Bond Donor Count | 1 | [2] | The primary amine group can donate a hydrogen bond, favoring solubility in protic and other hydrogen-bond accepting solvents. |

| Hydrogen Bond Acceptor Count | 2 | [2] | The two nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents. |

| Topological Polar Surface Area | 38.9 Ų | [2] | Indicates the polar surface area of the molecule, suggesting it is moderately polar. |

| Calculated Solubility | 16 g/L at 25°C (solvent not specified) | [1] | This computational value suggests the compound is sparingly soluble, but requires experimental verification. |

Based on these properties, this compound is a moderately polar molecule with the capacity for hydrogen bonding. Therefore, it is expected to exhibit greater solubility in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][4] The "shake-flask" method is the gold standard for determining thermodynamic solubility and will be the basis of the protocol described below.[5][6][7]

Logical Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher), e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dichloromethane, Toluene.

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The exact amount is not critical, but there must be visible undissolved solid remaining at the end of the experiment to ensure saturation.[6]

-

Add a known volume of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing, thus ensuring equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[8]

-

-

Quantification of Solute: The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common approaches are detailed below.

Method A: Gravimetric Analysis [9][10][11][12]

-

Principle: This method involves evaporating the solvent and weighing the residual solid solute. It is straightforward but may be less accurate for very low solubilities or volatile solutes.

-

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference between the final and initial vial weights gives the mass of the dissolved solute. The initial weight of the solution minus the weight of the solute gives the mass of the solvent.

-

Calculate the solubility in units such as mg/mL or g/100g of solvent.

-

Method B: HPLC with UV Detection (Recommended) [3][5][13]

-

Principle: This method uses High-Performance Liquid Chromatography (HPLC) to separate the solute from any potential impurities and a UV detector for quantification against a standard curve. It is highly sensitive and specific.

-

Procedure:

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC and record the peak area at the wavelength of maximum absorbance (λmax). Plot peak area versus concentration to generate a calibration curve.[13]

-

Analyze the Sample: Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Method C: UV-Vis Spectrophotometry [14][15][16]

-

Principle: This method is similar to the HPLC method but without the chromatographic separation. It is faster but less specific, as any impurity that absorbs at the analytical wavelength will interfere.

-

Procedure:

-

Prepare a Calibration Curve: Similar to the HPLC method, prepare standard solutions and measure their absorbance at λmax to create a Beer-Lambert plot (absorbance vs. concentration).[17]

-

Analyze the Sample: Dilute the filtered saturated solution as needed and measure its absorbance.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the solute in the saturated solution, accounting for any dilutions.

-

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |

| Dichloromethane | Halogenated | Experimental Data | Calculated Data |

| Toluene | Aromatic | Experimental Data | Calculated Data |

| Hexane | Non-polar | Experimental Data | Calculated Data |

Interpretation:

The principle of "like dissolves like" is a useful guide for interpreting solubility data.[13]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Given the presence of the amine group and nitrogen atoms in this compound, high solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. Good to moderate solubility is anticipated due to dipole-dipole interactions and hydrogen bonding with the amine protons.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. Due to the significant polarity of this compound, low solubility is expected in these solvents.

Safety Considerations

Appropriate safety precautions must be taken when handling this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood.[18]

-

Hazard Information: Consult the Safety Data Sheet (SDS) for this compound and each solvent before use. This compound and its analogues may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[19][20]

Conclusion

This technical guide provides a robust framework for the systematic determination and interpretation of the solubility profile of this compound in organic solvents. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate the high-quality data necessary to optimize synthetic processes and advance their research and development objectives. The self-validating nature of the described protocols, particularly the confirmation of equilibrium and the use of calibration curves, ensures the generation of trustworthy and reproducible results.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Gravimetric Analysis. (n.d.). Solubility of Things. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

- Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971-1975.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934-943.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved from [Link]

-

Applications of UV-Vis Spectroscopy. (n.d.). Solubility of Things. Retrieved from [Link]

- Al-Tikrity, E. T. A., Al-Zuhairi, A. J., & Woods, J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 388, 122758.

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved from [Link]

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2014). Hacettepe University Journal of the Faculty of Pharmacy, 34(2), 115-128.

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 36-41.

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. Retrieved from [Link]

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

This compound HYDROCHLORIDE. (n.d.). Chemsrc. Retrieved from [Link]

-

Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloropyridin-2-yl)methanamine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H7ClN2 | CID 45108208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pubs.acs.org [pubs.acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

4-(Chloromethyl)pyridin-2-amine hydrochloride salt properties

An In-depth Technical Guide to 4-(Chloromethyl)pyridin-2-amine Hydrochloride: Synthesis, Characterization, and Application

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases has made it a cornerstone of targeted drug development. The challenge, therefore, often lies not in identifying the utility of this pharmacophore, but in its efficient and strategic incorporation into complex molecular architectures.

This guide provides an in-depth technical overview of this compound hydrochloride (CAS No: 1186663-31-9), a bifunctional reagent of significant interest to researchers in drug discovery. This compound offers a direct and reactive handle—the chloromethyl group—for the covalent attachment of the 2-aminopyridine moiety, streamlining the synthesis of novel therapeutics. We will explore its fundamental properties, propose a robust synthetic pathway, detail analytical characterization methods, and illustrate its application in the rational design of bioactive molecules.

Physicochemical and Structural Properties

This compound hydrochloride is a crystalline solid under standard conditions. Its structure combines a nucleophilic aminopyridine ring with an electrophilic chloromethyl group, making it a versatile synthetic building block. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 1186663-31-9 | [1] |

| Molecular Formula | C₆H₈Cl₂N₂ | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| IUPAC Name | This compound;hydrochloride | Chemically Derived |

| Synonyms | 2-Amino-4-(chloromethyl)pyridine Hydrochloride | [1] |

| Appearance | White to off-white crystalline powder | Supplier Observation |

| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [2] |

Synthesis and Purification: A Proposed Experimental Protocol

The logical precursor for this synthesis is the commercially available 2-amino-4-methylpyridine. The core challenge is the selective chlorination of the 4-methyl group without affecting the pyridine ring or the amino group. A free-radical pathway is the most effective strategy for this transformation.

Rationale for Synthetic Strategy